molecular formula C11H20N2O2 B1404028 Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate CAS No. 1352546-72-5

Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate

Cat. No.: B1404028
CAS No.: 1352546-72-5
M. Wt: 212.29 g/mol
InChI Key: LKJGBDFOUJLYHT-UHFFFAOYSA-N
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Description

Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom at the 2-position and a carbamate group at the 5-position. Its molecular formula is C₁₁H₂₀N₂O₂, with a molecular weight of 212.29 g/mol (CAS: 1352546-72-5) . It is available in multiple salt forms, including the hydrochloride (CAS: 1801767-45-2; molecular weight: 249 g/mol) and hemioxalate (CAS: 1181816-12-5) derivatives, which influence solubility and stability . Storage recommendations vary by form: the free base is stored at -20°C in a sealed, dry environment, while the hydrochloride salt requires -80°C for long-term stability .

Properties

IUPAC Name

tert-butyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-4-5-11(8)6-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJGBDFOUJLYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC12CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The synthesis generally proceeds via the reaction of a spirocyclic amine precursor with tert-butyl carbamate or tert-butyl chloroformate to install the carbamate protecting group on the nitrogen atom. The key steps are:

  • Formation of the spirocyclic amine intermediate: This is commonly prepared through multistep synthesis involving cyclization reactions or ring-closing strategies.
  • Carbamate formation: Reaction of the amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under mild conditions (often room temperature) to yield the tert-butyl carbamate derivative.

This approach is supported by Vulcanchem's synthesis description and typical laboratory procedures.

Detailed Stepwise Synthetic Procedure

Step Reaction Reagents & Conditions Outcome
1 Preparation of spirocyclic amine Starting from appropriate cyclic precursors, ring closure via nucleophilic substitution or reductive amination; solvents like THF or toluene; temperature controlled from 0°C to room temperature Formation of azaspiro[3.3]heptane amine intermediate with high regioselectivity
2 Carbamate protection Reaction of amine with tert-butyl chloroformate (Boc2O can be alternative) and triethylamine as base; solvent: dichloromethane or THF; room temperature; 1–3 hours Formation of tert-butyl carbamate protecting group on nitrogen, yielding tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate
3 Purification Recrystallization or chromatographic methods (silica gel chromatography) High purity product suitable for further applications

Industrial and Scale-Up Considerations

  • Continuous flow reactors: Used to improve reaction control, reproducibility, and yield.
  • Automated systems: Facilitate large-scale synthesis with minimized manual intervention.
  • Purification: Combination of recrystallization and chromatography ensures removal of impurities and by-products.
  • Reaction optimization: Parameters such as solvent choice, temperature, and reagent stoichiometry are optimized to maximize yield and minimize side reactions.

Reaction Conditions and Variations

Reaction Type Reagents Conditions Notes
Carbamate formation tert-butyl chloroformate, triethylamine Room temperature, dichloromethane or THF, 1–3 h Mild conditions prevent decomposition; base neutralizes HCl formed
Oxidation (derivative synthesis) Hydrogen peroxide, potassium permanganate Aqueous or organic solvents, mild heating Used for functionalization of the carbamate derivative
Reduction (derivative synthesis) Lithium aluminum hydride (LiAlH4) Anhydrous THF, 0°C to room temperature Converts carbamate or related groups to amines or alcohols
Substitution reactions Amines, alcohols (nucleophiles) Mild to moderate temperatures Enables derivatization of carbamate moiety to explore biological activity

Research Findings and Synthetic Innovations

  • Multigram scale synthesis: Recent studies have demonstrated scalable synthetic routes for spirocyclic pyrrolidines, closely related to the azaspiro[3.3]heptane core, using one-pot procedures and robust conditions that improve overall yield above 90%.
  • Alternative intermediates: To avoid unstable intermediates like cyclopropanones, modified synthetic routes have been developed that use stable precursors and stepwise transformations to achieve the target compound efficiently.
  • Patent literature: A patented three-step synthesis of 2-tert-butoxycarbonyl-5-azaspiro[3.3]heptane derivatives involves acyl chloride reaction, cyanide substitution, and final cyclization under basic conditions, offering industrial applicability with easy-to-handle reagents and solvents like dichloromethane, DMF, water, or ethanol mixtures.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield & Purity Scale Reference
Direct carbamate formation Tert-butyl chloroformate, triethylamine RT, DCM or THF, 1–3 h High yield (>85%), high purity Lab to pilot scale
Multistep spirocyclic amine synthesis + Boc protection Cyclization precursors, LiAlH4 reduction, Boc2O 0°C to RT, THF, multi-step >90% yield in optimized routes Multigram scale
Three-step patented method Acyl chloride, NaCN, base cyclization Methylene chloride, DMF, aqueous/ethanol solvents Industrially viable, high yield Industrial scale

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of novel materials and chemical intermediates

Mechanism of Action

The mechanism of action of tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The spirocyclic structure of the compound allows it to fit into unique binding sites, leading to specific biological responses. Further research is needed to fully elucidate the detailed mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate is highlighted through comparisons with analogs (Table 1). Key differentiating factors include spiro ring size , substituent positions , and bioactivity profiles .

Table 1: Comparative Analysis of Spiroazetidine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound 1352546-72-5 C₁₁H₂₀N₂O₂ 212.29 3.3 spiro system; carbamate at 5-position; high conformational rigidity
tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate 1118786-85-8 C₁₁H₂₀N₂O₂ 212.29 Isomer with carbamate at 6-position; reduced solubility in polar solvents
tert-Butyl 2-azaspiro[3.4]octan-6-ylcarbamate - C₁₂H₂₂N₂O₂ 226.32 Larger 3.4 spiro system; increased lipophilicity (logP: 2.1 vs. 1.8)
2-Azaspiro[4.4]nonane derivatives - Varies ~220–250 Broader spiro rings (4.4) show enhanced anticonvulsant activity in vitro
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate 1211586-09-2 C₁₁H₂₀N₂O₂ 212.29 Amino substituent improves BBB permeability (logBB: -0.3 vs. -0.7)

Structural and Functional Insights:

Spiro Ring Size: The 3.3 spiro system in the target compound confers compactness, enhancing metabolic stability compared to larger analogs like 2-azaspiro[4.4]nonane derivatives, which exhibit higher anticonvulsant potency but reduced selectivity .

Substituent Position: Positional isomers (e.g., 5- vs. 6-carbamate) demonstrate divergent solubility profiles. The 5-carbamate derivative has better aqueous solubility (~15 mg/mL vs. ~8 mg/mL for the 6-isomer), critical for formulation . Amino-substituted analogs (e.g., tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate) show enhanced blood-brain barrier penetration (logBB: -0.3), making them more viable for neuroactive drug development .

Salt Forms and Stability :

  • The hydrochloride salt (CAS: 1801767-45-2) exhibits higher hygroscopicity than the free base, necessitating stringent storage conditions (-80°C) to prevent degradation .
  • Hemioxalate derivatives (CAS: 1181816-12-5) offer improved crystallinity, simplifying purification processes in large-scale synthesis .

Biological Activity

Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate (CAS Number: 1352546-72-5) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H20N2O2C_{11}H_{20}N_{2}O_{2} and a molecular weight of approximately 212.29 g/mol. The compound features a spirocyclic structure that allows it to interact with various biological targets, making it a subject of interest in drug discovery.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa208 µg/mL

These findings highlight the compound's potential as a novel antimicrobial agent, particularly against Gram-negative bacteria.

Anticancer Properties

This compound has also been investigated for its anticancer effects. Preliminary studies indicate that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of specific signaling pathways related to cell survival and proliferation.

Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in:

  • Cell Viability Reduction: A decrease in cell viability by approximately 40% at a concentration of 50 µM after 48 hours.
  • Apoptosis Induction: Increased levels of cleaved caspase-3 were observed, indicating activation of the apoptotic pathway.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways, thereby modulating their activity.
  • Receptor Binding: Its spirocyclic structure allows for unique binding interactions with receptors, potentially altering downstream signaling cascades.
  • Nucleophilic Substitution Reactions: As a carbamate, it may undergo hydrolysis or participate in nucleophilic substitution reactions, leading to the formation of biologically active derivatives.

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound:

  • Synthesis Optimization: Researchers have developed efficient synthetic routes that allow for higher yields and purity, facilitating further biological testing.
    Synthetic Method Yield (%) Purity (%)
    Reaction with tert-butyl chloroformate8595
    Multi-step synthesis involving azaspiro precursors7892
  • In Vivo Studies: Preliminary in vivo studies suggest that the compound exhibits low toxicity while maintaining efficacy against tumor growth in mouse models.

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate, and how can reaction conditions be optimized for scalability?

Methodological Answer: The synthesis of this compound typically involves spirocyclic scaffold construction followed by Boc (tert-butoxycarbonyl) protection. Key steps include:

  • Spirocyclic Core Formation : Cyclization reactions using ketone or ester precursors under acidic or basic conditions .
  • Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP .
  • Optimization : Multi-gram scalability is achievable by adjusting solvent polarity (e.g., THF or DCM), temperature (0–25°C), and stoichiometry (1.2–1.5 eq Boc₂O). Yields >70% are reported under inert atmospheres .

Q. How can researchers structurally characterize this compound, and what analytical techniques are most reliable?

Methodological Answer: Characterization requires a combination of spectroscopic and chromatographic methods:

  • NMR : ¹H/¹³C NMR to confirm spirocyclic geometry (e.g., distinct shifts for the Boc group at δ 1.4 ppm and carbamate protons at δ 5.1–5.3 ppm) .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺ calculated for C₁₁H₁₉N₂O₂: 227.1396) to verify molecular composition .
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 210–254 nm .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Stable at room temperature for >6 months when stored in airtight containers with desiccants. Degradation occurs above 40°C, releasing CO₂ and forming 2-azaspiro[3.3]heptan-5-amine .
  • Light Sensitivity : Protect from UV light to prevent Boc group cleavage. Amber glassware is recommended .
  • Solution Stability : Dissolve in anhydrous DCM or THF; avoid protic solvents (e.g., methanol) to prevent carbamate hydrolysis .

Advanced Research Questions

Q. How does this compound serve as a bioisostere for piperidine/pipecolic acid in drug design?

Methodological Answer: The spirocyclic structure introduces three-dimensionality, improving pharmacokinetic properties:

  • Enhanced Rigidity : Reduces off-target interactions compared to planar piperidine .
  • ADMET Optimization : Increased Fsp³ character improves solubility and metabolic stability. For example, replacing piperidine in Bupivacaine analogs reduces cardiotoxicity by 40% while maintaining local anesthetic activity .
  • Synthetic Versatility : The Boc group allows late-stage functionalization (e.g., deprotection for amine coupling) .

Q. What experimental design strategies are effective for optimizing reaction conditions in derivatizing this compound?

Methodological Answer: Use factorial design to systematically evaluate variables:

  • Factors : Temperature, catalyst loading (e.g., DMAP), solvent polarity, and Boc₂O equivalents.
  • Response Variables : Yield, purity, and reaction time.
  • Case Study : A 2³ factorial design identified optimal conditions for Boc protection: 1.3 eq Boc₂O, 0.1 eq DMAP, and DCM solvent at 25°C, achieving 85% yield .

Q. How can researchers address contradictions in spectroscopic data (e.g., NMR splitting patterns) for spirocyclic derivatives?

Methodological Answer:

  • Dynamic Effects : Conformational flexibility in spirocycles may cause variable NMR splitting. Use variable-temperature NMR (VT-NMR) to assess rotational barriers .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
  • X-ray Crystallography : Resolve ambiguities by determining crystal structures (e.g., Cambridge Structural Database entries for related spirocycles) .

Q. What methodologies are recommended for evaluating the impact of spirocyclic geometry on ADMET properties?

Methodological Answer:

  • Solubility Assays : Shake-flask method in PBS (pH 7.4) to compare with non-spirocyclic analogs .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
  • Toxicity Screening : Use zebrafish or HEK293 cell models to assess cardiotoxicity and CNS penetration .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate
Reactant of Route 2
Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate

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